4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole
Overview
Description
4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a chloromethyl group at the 4-position, a methyl group at the 1-position, and a phenyl group at the 3-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions.
Substitution Reactions: The phenyl and methyl groups are typically introduced through substitution reactions involving appropriate aryl and alkyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce various functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl and phenyl groups.
Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the methyl and phenyl groups.
Scientific Research Applications
4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological target involved .
Comparison with Similar Compounds
Similar Compounds
4-(chloromethyl)-1-methyl-3-phenyl-1H-imidazole: Similar in structure but contains an imidazole ring instead of a pyrazole ring.
4-(chloromethyl)-1-methyl-3-phenyl-1H-triazole: Contains a triazole ring, offering different chemical properties and reactivity.
4-(chloromethyl)-1-methyl-3-phenyl-1H-tetrazole: Features a tetrazole ring, which can impact its stability and biological activity.
Uniqueness
4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole is unique due to its specific combination of functional groups and the pyrazole ring structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(chloromethyl)-1-methyl-3-phenylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-14-8-10(7-12)11(13-14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIBONQBXPXQIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.